molecular formula C18H21NO5 B276569 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid

Cat. No. B276569
M. Wt: 331.4 g/mol
InChI Key: PDGRYWIIZGOSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTB is a derivative of benzoic acid and belongs to the class of amino benzoic acids.

Mechanism of Action

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has also been found to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes, another group of lipid compounds that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit anti-cancer properties by inhibiting the proliferation and inducing the apoptosis of cancer cells. 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has several advantages for lab experiments, including its potent pharmacological effects, its availability, and its relatively low cost. However, 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid, including the development of more potent and selective COX inhibitors, the identification of new targets for 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid, and the investigation of its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new methods for the synthesis of 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 2-methyl-3-nitrobenzoic acid with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. Another method involves the reaction of 2-methyl-3-chlorobenzoic acid with 3,4,5-trimethoxybenzylamine in the presence of a base.

Scientific Research Applications

2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

2-methyl-3-[(3,4,5-trimethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C18H21NO5/c1-11-13(18(20)21)6-5-7-14(11)19-10-12-8-15(22-2)17(24-4)16(9-12)23-3/h5-9,19H,10H2,1-4H3,(H,20,21)

InChI Key

PDGRYWIIZGOSPL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NCC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O

Origin of Product

United States

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